molecular formula C4H6N2O3 B1293850 2-Oxoimidazolidine-4-carboxylic acid CAS No. 21277-16-7

2-Oxoimidazolidine-4-carboxylic acid

Cat. No. B1293850
CAS RN: 21277-16-7
M. Wt: 130.1 g/mol
InChI Key: KZKRPYCBSZIQKN-UHFFFAOYSA-N
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Description

2-Oxoimidazolidine-4-carboxylic acid is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry and organic synthesis. It serves as a core structure for the development of various derivatives with biological activity, such as angiotensin-converting enzyme (ACE) inhibitors, hepatitis C virus NS3-4A serine protease inhibitors, and as a chiral auxiliary in stereoselective synthesis .

Synthesis Analysis

The synthesis of 2-oxoimidazolidine-4-carboxylic acid derivatives has been explored through different methods. For instance, derivatives with potent ACE inhibitory activities were prepared by two methods, leading to compounds with significant antihypertensive effects in rats . Additionally, the compound has been used as a chiral auxiliary in the synthesis of enantiomerically pure compounds, such as 2-methyl-3-phenylpropanoic acid and dipeptide synthesis, showcasing its versatility in organic synthesis .

Molecular Structure Analysis

The molecular structure of 2-oxoimidazolidine-4-carboxylic acid derivatives plays a crucial role in their biological activity. The structure-activity relationships of these compounds have been discussed, particularly in the context of ACE inhibition, where the S,S,S configuration of the dicarboxylic acids was found to be important for potent activity . The X-ray crystal structure of an inhibitor derived from this core bound to the HCV NS3 serine protease has also been reported, providing insights into the molecular interactions responsible for its inhibitory activity .

Chemical Reactions Analysis

2-Oxoimidazolidine-4-carboxylic acid derivatives have been involved in various chemical reactions. They have been used as chiral auxiliaries in kinetic resolution and dynamic kinetic resolution processes, which are important for the stereoselective synthesis of amino acids and other chiral molecules . These reactions include stereospecific amination, Gabriel reaction, and alkylation of α-bromo amides with malonic ester enolates, demonstrating the compound's utility in producing enantiomerically enriched products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-oxoimidazolidine-4-carboxylic acid itself are not detailed in the provided papers, its derivatives have been characterized using various analytical techniques such as NMR, FTIR, and high-performance liquid chromatography (HPLC) . These studies have confirmed the structures of synthesized compounds and have provided information on their purity and stability. The compound's role as a competitive inhibitor of 5-oxoprolinase also suggests that it has specific interactions with enzymes, which could be attributed to its physical and chemical properties .

properties

IUPAC Name

2-oxoimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKRPYCBSZIQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943780
Record name 2-Hydroxy-4,5-dihydro-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxoimidazolidine-4-carboxylic acid

CAS RN

21277-16-7
Record name 2-Oxo-4-imidazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21277-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-4-imidazolinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021277167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4,5-dihydro-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-4-imidazolinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxoimidazolidine-4-carboxylic acid
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2-Oxoimidazolidine-4-carboxylic acid
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Reactant of Route 5
2-Oxoimidazolidine-4-carboxylic acid
Reactant of Route 6
2-Oxoimidazolidine-4-carboxylic acid

Citations

For This Compound
100
Citations
K Hayashi, K Nunami, J Kato, N Yoneda… - Journal of medicinal …, 1989 - ACS Publications
… First, (4S)-3-(benzyloxycarbonyl)-2-oxoimidazolidine-4carboxylic acid (5) was prepared by … gave (4S)-l-substituted-2-oxoimidazolidine-4-carboxylic acid tert-butyl or benzyl esters (8), …
Number of citations: 108 pubs.acs.org
A Arasappan, FG Njoroge, TN Parekh, X Yang… - Bioorganic & medicinal …, 2004 - Elsevier
… In summary, we have discovered that 2-oxoimidazolidine-4-carboxylic acid derivatives are suitable P2 surrogates with potent HCV NS3 serine protease inhibitory activity. While …
Number of citations: 29 www.sciencedirect.com
M KUBO, K KOBAYASHI, R ISHIDA - Journal of pharmacobio …, 1992 - jstage.jst.go.jp
… Effects of (4S)—1-methyl—3—{(ZS)—2-[N—((IS)-l-ethoxycarbonyl-3-phenylpropyl)amino]propionyl l-2-oxoimidazolidine-4-carboxylic acid hydrochloride (TA-6366) on morphological …
Number of citations: 6 www.jstage.jst.go.jp
T Ikeo, H Yabana, H Kurosawa, M Kaburaki… - Arzneimittel …, 1992 - europepmc.org
The hemodynamic effects of imidapril, a novel nonsulfhydryl angiotensin-converting enzyme inhibitor, were examined in anesthetized dogs by the intravenous injection of its active …
Number of citations: 6 europepmc.org
H KUBOTA, K NUNAMI, M YAMAGism, S NrsrnMOT… - Chart, 1991 - jlc.jst.go.jp
… As a starting material for the A-unit, (4S)-2-oxoimidazolidine-4-carboxylic acid (2), which was readily prepared from L-asparagine according to a known proceduref’ was used. To obtain …
Number of citations: 0 jlc.jst.go.jp
S Iriuchijima, K Hasegawa… - Agricultural and …, 1982 - academic.oup.com
… -2-oxoimidazolidine-4carboxylic acid (2). This acid 2 was reduced with lithium borohydride to (4S,5R)-1,3-dibenzyl5-hydroxymethyl-2-oxoimidazolidine-4-carboxylic acid lactone (3), …
Number of citations: 64 academic.oup.com
H Kubota, A Kubo, M Takahashi… - The Journal of …, 1995 - ACS Publications
… Moreover, conformational analysis of ACE inhibitors containingthe 2-oxoimidazolidine-4-carboxylic acid moiety at the Cterminus elucidated that the amide bond at 3-position of 3-acyl …
Number of citations: 59 pubs.acs.org
K Abe, F Saito, M Yamada, T Tokui - Biological and Pharmaceutical …, 2004 - jstage.jst.go.jp
… One notable exception is that PAP-I recognizes the moiety of 2oxoimidazolidine-4-carboxylic acid (OICA), in which a carbon atom at the 4-position of the pGlu moiety is replaced by an …
Number of citations: 4 www.jstage.jst.go.jp
S Iriuchijima, K Hasegawa, G Tsuchihashi - Agricultural and Biological …, 1982 - jlc.jst.go.jp
… -2-oxoimidazolidine-4carboxylic acid (2). This acid 2 was reduced with lithium borohydride to (4S,5i?)-l,3-dibenzyl5-hydroxymethyl-2-oxoimidazolidine-4-carboxylic acid lactone (3), …
Number of citations: 1 jlc.jst.go.jp
窪田均, 沼波憲一, 山岸正文, 西本茂… - Chemical and …, 1991 - jlc.jst.go.jp
… As a starting material for the A-unit, (4S)-2-oxoimidazolidine-4-carboxylic acid (2), which was readily prepared from L-asparagine according to a known proceduref’ was used. To obtain …
Number of citations: 3 jlc.jst.go.jp

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